molecular formula C11H17N3O3 B5668397 1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine

1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine

Cat. No.: B5668397
M. Wt: 239.27 g/mol
InChI Key: KDFIFYPLKBQDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential antibacterial properties. The compound features a piperazine ring substituted with an ethyl group and a nitrofuran moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine typically involves the reaction of 1-ethylpiperazine with 5-nitrofuran-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial properties against a range of bacterial strains.

    Medicine: Potential use as an antibacterial agent in the treatment of infections.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The antibacterial activity of 1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine is primarily due to the nitrofuran moiety. The compound undergoes reduction within bacterial cells to form reactive intermediates that can damage bacterial DNA and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known antibacterial agent with a similar nitrofuran moiety.

    Furazolidone: Another nitrofuran derivative with antibacterial properties.

    Nitrofurazone: Used as a topical antibacterial agent

Uniqueness

1-Ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other nitrofuran derivatives. Its piperazine ring also allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

1-ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11(17-10)14(15)16/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFIFYPLKBQDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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